2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE
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Overview
Description
2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline under appropriate conditions to yield the final product .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE can be compared with other oxadiazole derivatives, such as:
1,3,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Oxadiazole: Widely studied for its potential as an antimicrobial and anti-inflammatory agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-20-19(26-22-13)11-14-7-3-4-8-15(14)21-18(23)12-25-17-10-6-5-9-16(17)24-2/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSQUFQOGUPIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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